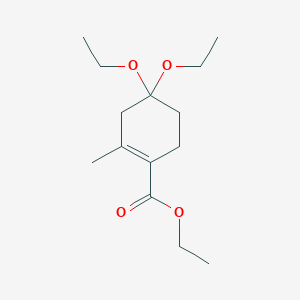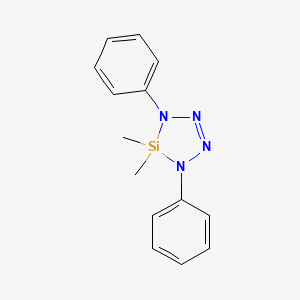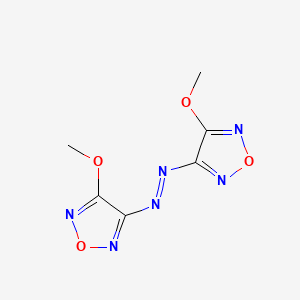
N,N-Dimethyl-3-oxo-2-(trimethylgermyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-3-oxo-2-(trimethylgermyl)prop-2-enamide: is a chemical compound with a unique structure that includes a trimethylgermyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-oxo-2-(trimethylgermyl)prop-2-enamide typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents that facilitate the formation of the trimethylgermyl group and the amide functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes that ensure high yield and purity. These methods would include optimization of reaction conditions, purification steps, and quality control measures to produce the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-3-oxo-2-(trimethylgermyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-3-oxo-2-(trimethylgermyl)prop-2-enamide has several scientific research applications, including:
Chemistry
In chemistry, this compound is used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on biological systems.
Medicine
In the field of medicine, this compound could be explored for its potential therapeutic properties. Studies may focus on its ability to interact with specific molecular targets and pathways relevant to certain diseases.
Industry
In industrial applications, this compound may be used in the production of materials or chemicals with specific properties. Its unique structure can impart desirable characteristics to the final products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N-Dimethyl-3-oxo-2-(trimethylgermyl)prop-2-enamide include other amides and compounds with trimethylgermyl groups. Examples include:
- N,N-Dimethyl-3-oxo-2-(trimethylsilyl)prop-2-enamide
- N,N-Dimethyl-3-oxo-2-(trimethylstannyl)prop-2-enamide
Uniqueness
This compound is unique due to the presence of the trimethylgermyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
| 110698-78-7 | |
Molekularformel |
C8H15GeNO2 |
Molekulargewicht |
229.84 g/mol |
InChI |
InChI=1S/C8H15GeNO2/c1-9(2,3)7(6-11)8(12)10(4)5/h1-5H3 |
InChI-Schlüssel |
FWGXCZLFBSWKGY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C(=C=O)[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


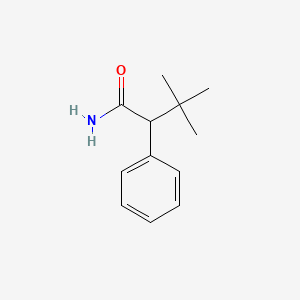
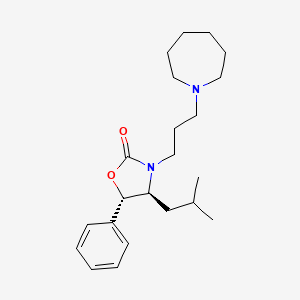

![4-[2-(2-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14334803.png)
